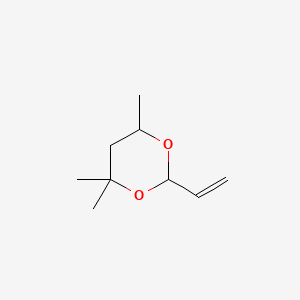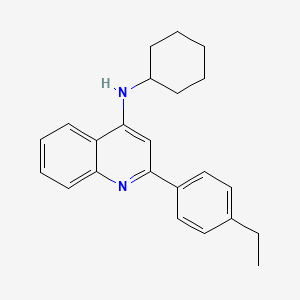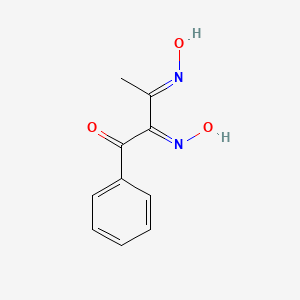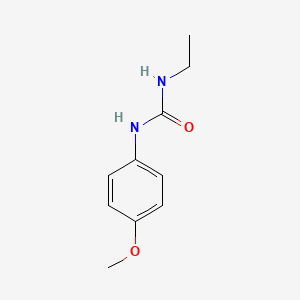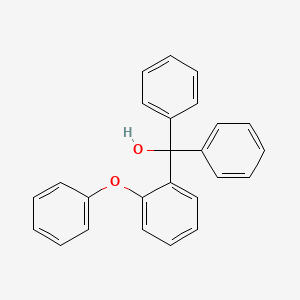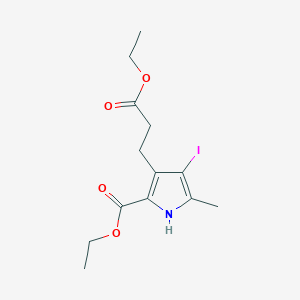
ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes an ethyl ester, an iodo group, and a pyrrole ring
准备方法
The synthesis of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Iodo Group: The iodo group can be introduced via an iodination reaction using iodine and a suitable oxidizing agent.
Esterification: The ethyl ester group can be formed through an esterification reaction involving ethanol and a carboxylic acid derivative.
Addition of the Ethoxy-oxopropyl Group: This group can be added through a nucleophilic substitution reaction involving an ethoxy-oxopropyl halide and the pyrrole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学研究应用
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-bromo-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromo group instead of an iodo group.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-chloro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a chloro group instead of an iodo group.
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-fluoro-5-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a fluoro group instead of an iodo group.
属性
分子式 |
C13H18INO4 |
|---|---|
分子量 |
379.19 g/mol |
IUPAC 名称 |
ethyl 3-(3-ethoxy-3-oxopropyl)-4-iodo-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H18INO4/c1-4-18-10(16)7-6-9-11(14)8(3)15-12(9)13(17)19-5-2/h15H,4-7H2,1-3H3 |
InChI 键 |
ZHYPDXAYOQBJHI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(NC(=C1I)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






